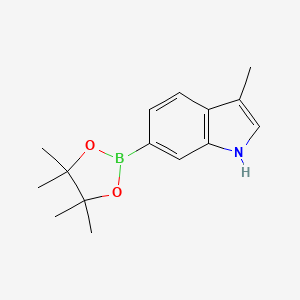
3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
説明
“3-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound includes a 1H-indole ring substituted at the 3-position with a methyl group and at the 6-position with a tetramethyl-1,3,2-dioxaborolane group . The presence of the boron atom within the dioxaborolane group can potentially allow for interesting chemical properties and reactivities.Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of the reactive boron atom within the dioxaborolane group . For instance, it may participate in borylation reactions .科学的研究の応用
Synthesis Techniques and Characterization
The synthesis of tetramethyl-1,3,2-dioxaborolan-2-yl derivatives involves complex chemical reactions, offering insights into novel synthesis pathways and characterizations. For instance, the synthesis and crystal structure analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been detailed, showcasing a three-step substitution reaction process. These compounds are characterized using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry, with their crystal structures confirmed by X-ray diffraction. Further, density functional theory (DFT) has been applied to calculate molecular structures, providing a comprehensive understanding of their physicochemical properties (Huang et al., 2021).
Theoretical Studies
DFT studies are instrumental in predicting the behavior and properties of these compounds. The analysis of molecular electrostatic potential and frontier molecular orbitals through DFT offers insights into the electronic structure, aiding in the exploration of new materials and chemical reactions. For example, the DFT-based conformational analysis indicates the consistency of molecular structures optimized by DFT with those determined by single crystal X-ray diffraction, revealing some physicochemical properties of the compounds (Huang et al., 2021).
Applications in Fluorescent Probes
The development of novel near-infrared indole carbazole borate fluorescent probes, through the synthesis involving electrophilic substitution, Vilsmeier reaction, bromination, and coupling reactions, highlights the application of these compounds in creating sensitive and specific detection tools for biological and chemical analyses (Shen You-min, 2014).
Safety and Hazards
作用機序
Target of Action
The compound is part of a unique collection of chemicals provided for early discovery researchers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment where the compound exerts its effects.
特性
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-9-17-13-8-11(6-7-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHGLGIKGQGLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





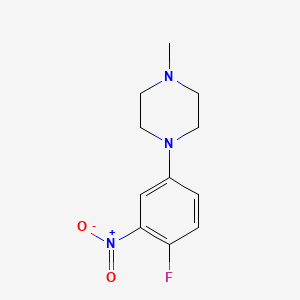

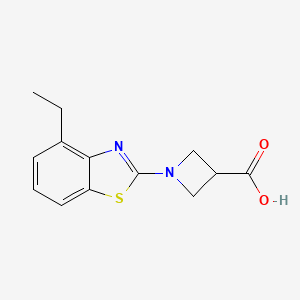
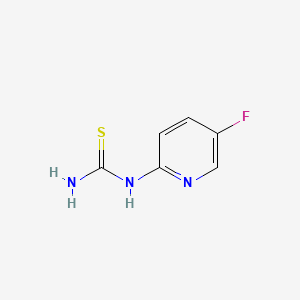
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)
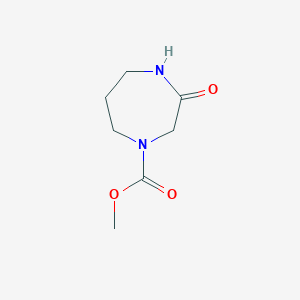
![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)
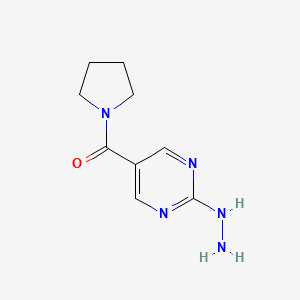
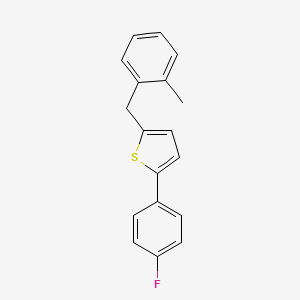
![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
